![molecular formula C16H31BrO B1602170 1-Bromohexadecan-2-one CAS No. 21436-52-2](/img/structure/B1602170.png)
1-Bromohexadecan-2-one
Overview
Description
“1-Bromohexadecan-2-one” is a chemical compound with the molecular formula C16H31BrO and a molecular weight of 319.33 . It is also known by its IUPAC name, 1-bromo-2-hexadecanone .
Molecular Structure Analysis
The molecular structure of “1-Bromohexadecan-2-one” can be represented by the InChI code 1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h2-15H2,1H3
. This indicates that the molecule consists of a long carbon chain with a bromine atom and a ketone group.
Physical And Chemical Properties Analysis
“1-Bromohexadecan-2-one” is a compound with a molecular weight of 319.33 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Skin Sensitization Activity
- The murine local lymph node assay (LLNA) was utilized to identify contact allergens, particularly focusing on 1-bromoalkanes like 1-bromohexadecane. These studies aimed to understand the relationship between chemical structure and allergenic activity, emphasizing factors such as lipid solubility and the effect of different solvents on skin sensitization. The research indicated that factors like solvation, vehicle, and retention on the skin surface contribute significantly to the potency of 1-bromoalkanes in LLNA (Siegel et al., 2009).
Viscosity and Physical Properties
- Experimental data was collected for the viscosity of various 1-bromoalkanes, including 1-bromohexadecane, across different temperature ranges. This research helped in understanding the quantitative connection between excluded volume, van der Waals volume, and the packing fraction, highlighting the physical properties of these compounds (Ryshkova et al., 2020).
Emulsion Stability and Rheology
- Investigations into the steady-state and dynamic rheological properties of 1-bromohexadecane-in-water emulsions were conducted. These studies focused on emulsions stabilized by responsive copolymers, revealing insights into temperature-induced gelation and the formation of transient networks in emulsions (Koh et al., 2002).
Synthesis and Chemical Transformations
- Research on the synthesis of 1-bromohexadecane using potassium bromide-concentrated sulfuric acid method demonstrated efficient production with high yields. Such studies are critical for the development of chemical processes and industrial applications (Heng, 2007).
- Another study explored the use of 1-bromohexadecane in the synthesis of surfactants, particularly hexadecyl methyl dihydroxyethyl ammonium bromide. This highlights the role of 1-bromohexadecane in creating compounds with solubilization, foaming, and emulsifying properties (Zhang et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Brominated compounds like 1-bromohexadecan-2-one often act as electrophiles, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds . This allows for the introduction of bromine atoms into organic molecules .
Mode of Action
As an electrophile, 1-Bromohexadecan-2-one can participate in various chemical reactions, particularly those involving nucleophiles . The bromine atom in the molecule can be replaced by other groups in a nucleophilic substitution reaction, leading to the formation of new compounds .
properties
IUPAC Name |
1-bromohexadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZYLTOWIBJLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564627 | |
Record name | 1-Bromohexadecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromohexadecan-2-one | |
CAS RN |
21436-52-2 | |
Record name | 1-Bromohexadecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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